N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

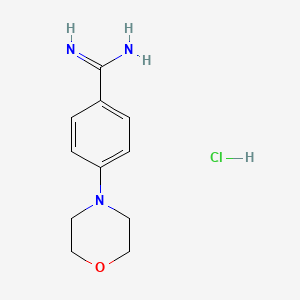

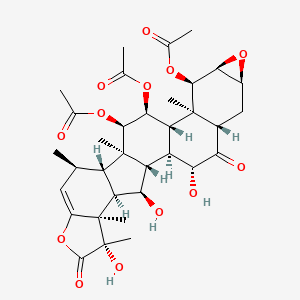

“N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt” is a chemical compound with the IUPAC name (2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid . It has a molecular weight of 646.507 .

Molecular Structure Analysis

The molecular formula of “this compound” is C22H34N2O17·2Na . The structure conforms to the 1H NMR .Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder .Aplicaciones Científicas De Investigación

N-Acetylcysteine in Psychiatry

N-Acetylcysteine (NAC) in Psychiatry : This review highlights NAC's emerging role in treating psychiatric disorders, suggesting its benefits beyond being a precursor to the antioxidant glutathione, possibly by modulating glutamatergic, neurotropic, and inflammatory pathways. This indicates the therapeutic potential of acetylated compounds in psychiatric research (Dean, Giorlando, & Berk, 2011).

Milk Oligosaccharides and Bioactivity

Milk Oligosaccharides : Milk oligosaccharides (OSs), with key structural elements like fucose and N-acetyl neuraminic acid, suggest a potential source of bioactive compounds suitable for functional food ingredients, reflecting on the complexity and potential health benefits of such structures in nutritional sciences (Oliveira, Wilbey, Grandison, & Roseiro, 2015).

Neuraminidases in Cardiac Stress

Neuraminidases in Cardiac Disease : A study on neuraminidases (NEUs) and their role in cardiac stress suggests that the modulation of NEUs, which cleave off sugars like sialic acids, could be a new therapeutic target in cardiac disease, indicating the importance of understanding the functions and therapeutic potential of enzymes that interact with neuraminic acid derivatives (Heimerl, Gausepohl, Mueller, & Ricke-Hoch, 2022).

Antioxidant and Clinical Applications of N-Acetylcysteine

N-Acetylcysteine's Clinical Applications : Discussing NAC's antioxidant properties and clinical applications beyond its use as a mucolytic agent or for acetaminophen overdose treatment. The compound's potential in various conditions underscores the importance of research into acetylated amino acids and their derivatives for therapeutic uses (Rushworth & Megson, 2014).

Sirtuin Modulation in Neurodegenerative Disease

Sirtuin Modulation in Neurodegenerative Disease : Sirtuins, which depend on NAD+ for activity, can switch between acetylation and deacetylation processes, influencing neurodegenerative disorders. This highlights the complex role of acetylation in neurological health and disease, suggesting areas for future research in therapeutics (Khan, Tiwari, Kaur, & Singh, 2021).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt can be achieved through a multi-step process involving the protection and deprotection of various functional groups. The key steps involve the synthesis of N-acetylneuraminic acid, followed by the protection of the carboxylic acid and hydroxyl groups, and subsequent glycosylation with N-acetyl-a-neuraminyl chloride. The final step involves deprotection of the various protecting groups to yield the desired compound.", "Starting Materials": [ "N-acetylglucosamine", "Pyruvic acid", "Sodium cyanoborohydride", "Acetic anhydride", "Hydrochloric acid", "Triethylamine", "Diisopropylethylamine", "N-acetyl-a-neuraminyl chloride", "Sodium hydroxide", "Water", "Methanol", "Ethyl acetate", "Chloroform", "Hexane" ], "Reaction": [ "Step 1: Synthesis of N-acetylneuraminic acid by condensation of N-acetylglucosamine and pyruvic acid in the presence of sodium cyanoborohydride", "Step 2: Protection of the carboxylic acid group of N-acetylneuraminic acid with acetic anhydride and triethylamine", "Step 3: Protection of the hydroxyl groups of N-acetylneuraminic acid with diisopropylethylamine and acetic anhydride", "Step 4: Glycosylation of the protected N-acetylneuraminic acid with N-acetyl-a-neuraminyl chloride in the presence of sodium hydroxide", "Step 5: Deprotection of the various protecting groups using hydrochloric acid and methanol", "Step 6: Purification of the desired compound using a combination of ethyl acetate, chloroform, and hexane" ] } | |

| 149331-75-9 | |

Fórmula molecular |

C22H36N2Na2O17 |

Peso molecular |

646.507 |

Nombre IUPAC |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;sodium |

InChI |

InChI=1S/C22H36N2O17.2Na/c1-7(27)23-14(9(29)3-10(30)20(36)37)18(35)17(34)13(6-26)40-22(21(38)39)4-11(31)15(24-8(2)28)19(41-22)16(33)12(32)5-25;;/h9,11-19,25-26,29,31-35H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,36,37)(H,38,39);;/t9-,11-,12+,13+,14+,15+,16+,17+,18+,19+,22+;;/m0../s1 |

Clave InChI |

NIOCOXHIKNWPSB-FTZVVJKQSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O.[Na].[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)

![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B595611.png)

![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B595626.png)